molecular formula C12H15NO2 B13508271 Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13508271
M. Wt: 205.25 g/mol
InChI Key: CHMTWXIIHUJZAJ-UHFFFAOYSA-N
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Description

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .

Scientific Research Applications

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 8-Methyl-1,2,3,4-tetrahydroquinoline
  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • 8-Methyl-2-tetralone
  • 8-Methylchroman-4-amine

Comparison: Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-5,10,13H,6-7H2,1-2H3

InChI Key

CHMTWXIIHUJZAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CCN2)C(=O)OC

Origin of Product

United States

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